molecular formula C11H17N B2593972 (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine CAS No. 2248172-70-3

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine

Cat. No.: B2593972
CAS No.: 2248172-70-3
M. Wt: 163.264
InChI Key: QDYRZRSOIXMBOD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and (S)-2-methylpropan-1-amine.

    Condensation Reaction: The aldehyde group of 3-methylbenzaldehyde reacts with the amine group of (S)-2-methylpropan-1-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the imine intermediate.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogen gas (H2) and a metal catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Amines

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its pharmacological properties.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Methyl-3-(3-methylphenyl)propan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    3-Methylamphetamine: A structurally similar compound with a different substitution pattern on the phenyl ring.

    Phenylpropanolamine: Another related compound with a hydroxyl group instead of a methyl group on the propyl chain.

Uniqueness

(2S)-2-Methyl-3-(3-methylphenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable for targeted research and applications.

Properties

IUPAC Name

(2S)-2-methyl-3-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYRZRSOIXMBOD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.